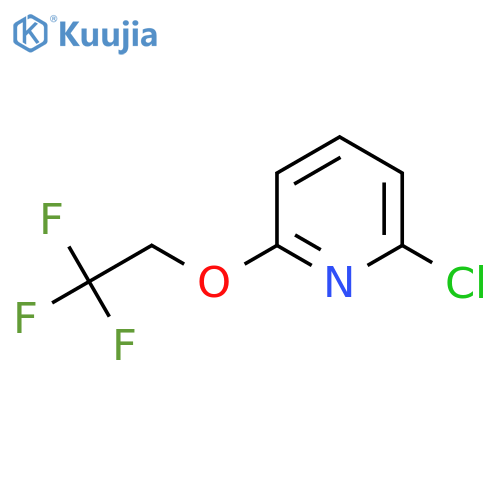Cas no 77145-58-5 (2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine)

77145-58-5 structure
商品名:2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine
CAS番号:77145-58-5
MF:C7H5ClF3NO
メガワット:211.568911314011
MDL:MFCD00077489
CID:1065157
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-(2,2,2-trifluorethoxy)pyridine
- 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine
- 2-(2,2,2-trifluoroethoxy)-6-chloropyridine
- NAMSUQXNPIXZQF-UHFFFAOYSA-N
- KM4935
- (1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane
- 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine
-
- MDL: MFCD00077489
- インチ: 1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2
- InChIKey: NAMSUQXNPIXZQF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=N1)OCC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 164
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 22.1
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-5166-1g |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
77145-58-5 | 95%+ | 1g |
$477.0 | 2023-09-06 | |
| TRC | C421900-1g |
2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |
77145-58-5 | 1g |
$ 170.00 | 2022-06-01 | ||
| Chemenu | CM362541-1g |
2-(2,2,2-Trifluoroethoxy)-6-chloropyridine |
77145-58-5 | 95%+ | 1g |
$687 | 2023-02-01 | |
| abcr | AB105801-250mg |
2-Chloro-6-(trifluoroethoxy)pyridine; . |
77145-58-5 | 250mg |
€348.00 | 2024-04-16 | ||
| abcr | AB105801-1g |
2-Chloro-6-(trifluoroethoxy)pyridine; . |
77145-58-5 | 1g |
€858.00 | 2024-04-16 | ||
| 1PlusChem | 1P00G5PJ-5g |
2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |
77145-58-5 | 96% | 5g |
$1299.00 | 2025-02-27 | |
| Life Chemicals | F2147-5166-0.5g |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
77145-58-5 | 95%+ | 0.5g |
$453.0 | 2023-09-06 | |
| Life Chemicals | F2147-5166-5g |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
77145-58-5 | 95%+ | 5g |
$1431.0 | 2023-09-06 | |
| TRC | C421900-10000mg |
2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |
77145-58-5 | 10g |
$ 1642.00 | 2023-04-18 | ||
| Matrix Scientific | 210124-5g |
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine, 95% |
77145-58-5 | 95% | 5g |
$1486.00 | 2023-09-07 |
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
77145-58-5 (2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine) 関連製品
- 157047-98-8(Benzomalvin C)
- 1189426-16-1(Sulfadiazine-13C6)
- 624-75-9(Iodoacetonitrile)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:77145-58-5)2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine

清らかである:99%
はかる:250mg
価格 ($):220.0